molecular formula C11H16N2O B1485636 trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol CAS No. 2165939-76-2

trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol

Cat. No. B1485636
CAS RN: 2165939-76-2
M. Wt: 192.26 g/mol
InChI Key: MIMINVBHXFDTIN-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol, also known as trans-2-APMCB, is a cyclic ether compound with a wide range of scientific applications. This compound has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology, and its unique properties have made it a valuable tool in laboratory experiments.

Scientific Research Applications

Trans-2-APMCB has been used in a wide range of scientific research applications. It has been used as a model compound to study the mechanisms of enzyme-catalyzed reactions, as a tool to study the structure and function of proteins, and as a probe to study the interactions between proteins and small molecules. Additionally, trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-olB has been used to study the structure and function of various enzymes, including cytochrome P450 and proteases.

Mechanism of Action

The mechanism of action of trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-olB is not fully understood. However, it is believed that the compound binds to proteins and enzymes, leading to changes in their structure and function. Additionally, trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-olB is believed to interact with the active sites of enzymes, leading to changes in their catalytic activity.
Biochemical and Physiological Effects
Trans-2-APMCB has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug concentrations in the body. Additionally, trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-olB has been shown to inhibit the activity of enzymes involved in the metabolism of lipids, leading to reduced levels of cholesterol and triglycerides in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-olB in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to work with. Additionally, the compound is relatively stable and is not easily degraded by heat or light. However, the compound is highly toxic, and care should be taken when working with it.

Future Directions

The future of trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-olB is promising. Research is ongoing to explore the compound’s potential as a drug, as well as its potential to be used in the development of new drugs. Additionally, research is being conducted to explore the compound’s potential as a tool for studying the structure and function of proteins and enzymes. Furthermore, research is being conducted to explore the potential of trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-olB to be used as a probe to study the interactions between proteins and small molecules.

properties

IUPAC Name

(1R,2R)-2-[(2-aminophenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-9-4-2-1-3-8(9)7-13-10-5-6-11(10)14/h1-4,10-11,13-14H,5-7,12H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMINVBHXFDTIN-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[(2-Aminophenyl)methyl]amino}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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